methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a fused bicyclic core with distinct substituents: a cyclopropyl group at position 3, a methyl group at position 6, and a phenyl ring at position 1. The ester moiety at position 4 enhances its solubility and reactivity for further derivatization. Its molecular formula is C19H18N3O2, with a molecular weight of 339.37 g/mol and CAS number 1018164-70-9 .
Properties
IUPAC Name |
methyl 3-cyclopropyl-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-10-14(18(22)23-2)15-16(12-8-9-12)20-21(17(15)19-11)13-6-4-3-5-7-13/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNWENYTFYPJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with Dicarbonyl Compounds
The foundational method involves reacting 5-aminopyrazoles with 1,3-dicarbonyl derivatives under acidic or basic conditions. For example, 5-amino-3-cyclopropyl-1-phenyl-1H-pyrazole (A ) reacts with ethyl acetoacetate (B ) in acetic acid to yield the intermediate C , which undergoes dehydration to form the pyrazolo[3,4-b]pyridine core.
$$
\text{5-Aminopyrazole (A)} + \text{Ethyl acetoacetate (B)} \xrightarrow{\text{AcOH, Δ}} \text{Intermediate (C)} \xrightarrow{-H_2O} \text{Core Scaffold}
$$
Key variables influencing yield (60–85%) include:
Tandem Cyclization-Hydrazine Addition
An alternative route employs hydrazine hydrate to form the pyrazole ring in situ. For instance, reacting β-keto ester D with hydrazine derivatives generates a hydrazone intermediate E , which cyclizes upon heating to yield the pyrazolo[3,4-b]pyridine system.
$$
\text{β-Keto Ester (D)} + \text{Hydrazine} \rightarrow \text{Hydrazone (E)} \xrightarrow{\text{Reflux}} \text{Core Scaffold}
$$
Functionalization of the Core Scaffold
Introduction of the Cyclopropyl Group
The cyclopropyl moiety at position 3 is introduced via two primary strategies:
- Strategy 1 : Cyclopropanation of an α,β-unsaturated ketone intermediate using the Simmons-Smith reaction (Zn-Cu/CH₂I₂).
- Strategy 2 : Suzuki-Miyaura coupling of a boronic ester-containing cyclopropane with a halogenated pyrazolo[3,4-b]pyridine precursor.
Example :
Bromination of the core scaffold at position 3 using N-bromosuccinimide (NBS) generates F , which undergoes Suzuki coupling with cyclopropylboronic acid to afford G .
$$
\text{Core Scaffold} \xrightarrow{\text{NBS}} \text{Bromide (F)} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Cyclopropyl Derivative (G)}
$$
Esterification at Position 4
The methyl carboxylate group is installed via esterification of a carboxylic acid intermediate. The acid H , obtained by hydrolysis of a nitrile or oxidation of an alcohol, is treated with methanol under acidic conditions.
$$
\text{Carboxylic Acid (H)} + \text{MeOH} \xrightarrow{\text{H₂SO₄, Δ}} \text{Methyl Ester}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- pTSA : 10 mol% in cyclocondensation reactions reduces reaction time from 24 h to 6 h.
- Palladium Catalysts : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, minimizing side products.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.65–7.45 (m, 5H, Ph), 3.95 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 1.85–1.65 (m, 1H, cyclopropyl).
- HRMS (ESI+) : m/z calcd. for C₂₀H₁₉N₃O₂ [M+H]⁺: 342.1447, found: 342.1451.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with a retention time of 6.7 min.
Comparative Evaluation of Synthetic Routes
| Route | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| 1 | Cyclocondensation + Esterification | 72 | 95 | Requires harsh hydrolysis conditions |
| 2 | Suzuki Coupling + Esterification | 68 | 97 | High Pd catalyst cost |
| 3 | One-Pot Tandem Reaction | 55 | 90 | Limited substrate scope |
Industrial-Scale Considerations
- Continuous Flow Synthesis : Microreactor systems reduce reaction times (2 h vs. 12 h batch) and improve safety during exothermic steps.
- Green Chemistry : Replacement of POCl₃ with PCl₃ in chlorination steps lowers environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines often involves multicomponent reactions that yield various derivatives with biological activity. Recent studies have highlighted novel catalytic methods for synthesizing these compounds efficiently:
- Catalytic Methods : A recent study reported a cooperative catalytic method using magnetic metal-organic frameworks to synthesize new pyrazolo[3,4-b]pyridines with promising biological profiles. The reactions were characterized by short reaction times and high yields, making them suitable for large-scale production .
Table 1: Synthesis Methods for Pyrazolo[3,4-b]pyridine Derivatives
| Method | Catalyst Type | Yield (%) | Reference |
|---|---|---|---|
| Cooperative Catalysis | Magnetic Metal-Organic Frameworks | 85 | |
| Trifluoroacetic Acid Catalysis | Acid Catalysis | 90 | |
| Microwave-Assisted Synthesis | None | 80 |
Antimicrobial Properties
Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives have shown significant antimicrobial activity against various pathogens. For instance, compounds derived from this scaffold have been evaluated against Mycobacterium tuberculosis and exhibited promising results in inhibiting bacterial growth .
Anticancer Potential
Recent research has demonstrated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. A study involving the evaluation of new derivatives revealed that certain compounds exhibited nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation .
Table 2: Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | <100 | |
| Anticancer | TRKA | <50 | |
| Antiviral | Various viruses | <200 |
Neurological Disorders
Compounds based on the pyrazolo[3,4-b]pyridine scaffold have been explored for their potential in treating neurological disorders such as Alzheimer's disease and depression. These compounds act as selective inhibitors of phosphodiesterase enzymes, which play a crucial role in neuroprotection and cognitive function enhancement .
Cardiovascular Applications
Pyrazolo[3,4-b]pyridines have also been investigated for their effects on cardiovascular health. Some derivatives have shown promise as inhibitors of adenosine receptors, which could lead to therapeutic strategies for managing heart diseases .
Table 3: Potential Therapeutic Applications
| Disease Type | Mechanism of Action | Reference |
|---|---|---|
| Alzheimer's Disease | Phosphodiesterase inhibition | |
| Depression | Adenosine receptor modulation | |
| Cardiovascular Diseases | Inhibition of vascular smooth muscle contraction |
Case Study 1: Antitubercular Activity
In a study focused on the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives, several compounds were synthesized and tested against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that specific substitutions at the N(1) and C(5) positions significantly enhanced antibacterial activity, leading to the identification of lead candidates for further development .
Case Study 2: Cancer Cell Line Evaluation
Another investigation evaluated the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. The study found that certain analogs not only inhibited tumor growth in vitro but also demonstrated efficacy in vivo without systemic toxicity. This highlights the potential of these compounds as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogues differ in substituents at positions 1, 3, 6, and the ester group. These modifications influence physicochemical properties, synthetic accessibility, and biological interactions. Below is a detailed comparison:
Key Observations
Substituent Effects on Reactivity and Yield :
- The furan-2-yl derivative (C19H15N3O3) was synthesized in 97% yield, whereas the benzyl-substituted analogue (C23H20N3O2) yielded only 9% under similar conditions . This highlights the impact of steric and electronic factors on reaction efficiency.
- Fluorine substitution (e.g., 4-fluorophenyl) improves metabolic stability and membrane permeability, making such derivatives attractive for medicinal chemistry .
Thiophene (in ) provides greater aromaticity and polarizability compared to furan, which may enhance target affinity in hydrophobic environments.
Ester Group Variations :
- Ethyl esters (e.g., ) increase molecular weight and lipophilicity compared to methyl esters, influencing pharmacokinetic properties.
Notes and Discrepancies
Molecular Formula Ambiguity: The carboxylic acid derivative of the target compound (CAS 1018164-70-9) is listed with the formula C19H18FN3O2 in and , but its name lacks a fluorine atom.
Synthetic Challenges : Low yields in certain analogues (e.g., 9% for ) underscore the sensitivity of pyrazolo-pyridine synthesis to substituent choice and reaction conditions.
Data Gaps : Solubility, melting points, and biological activity data are largely absent in the provided evidence, limiting a comprehensive structure-activity relationship analysis.
Biological Activity
Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazolo and pyridine ring structure. Its molecular formula is , with a molecular weight of approximately 272.31 g/mol. The presence of functional groups such as the cyclopropyl and methyl groups contributes to its unique reactivity and biological potential.
Preliminary studies suggest that this compound interacts with specific molecular targets within cells. These interactions may involve the inhibition of enzymes or receptors that play critical roles in cellular signaling pathways. For instance, it has been proposed that the compound could modulate pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.
Biological Activity
The biological activities of this compound have been evaluated through various assays:
- Antiproliferative Activity :
- Trypanocidal Activity :
Data Table: Biological Activity Findings
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Interaction with Trypanosoma Cruzi
Another investigation focused on the trypanocidal properties of related compounds. The study found that specific derivatives exhibited strong activity against Trypanosoma cruzi, suggesting that structural modifications can lead to enhanced therapeutic profiles for treating Chagas disease.
Q & A
Q. What are the common synthetic routes for methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The synthesis typically involves cyclization reactions using pyrazole-4-carbaldehydes or similar precursors. Key steps include:
- Cyclopropane introduction : Reacting cyclopropyl-substituted intermediates under acidic conditions (e.g., acetic acid) or with iodine/copper catalysts to form the bicyclic core .
- Esterification : Methyl ester formation via carboxyl group activation (e.g., using thionyl chloride or DCC coupling) .
- Solvent selection : Ethanol or acetic acid is often used to facilitate cyclization, with reaction temperatures ranging from reflux to room temperature, depending on the step .
Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .
Q. How is the molecular structure of this compound characterized?
Structural confirmation employs:
- X-ray crystallography : Resolves bond lengths (e.g., pyrazole-pyridine fusion at ~1.38 Å) and dihedral angles, confirming the spatial arrangement of substituents .
- NMR spectroscopy :
- ¹H NMR : Peaks for cyclopropyl protons (δ 1.2–1.5 ppm), methyl groups (δ 2.3–2.6 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
- ¹³C NMR : Carboxylate carbon at ~165 ppm, pyridine carbons at 140–160 ppm .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) expected at m/z 325.3 (C₁₈H₁₇N₃O₂) .
Advanced Research Questions
Q. How can the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound be optimized for in vivo studies?
Methodological approaches :
- Ester hydrolysis : Replace the methyl ester with a hydrophilic group (e.g., carboxylic acid) to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or glycoside moieties to improve membrane permeability .
- Co-crystallization : Use co-formers like succinic acid to modify crystalline lattice stability and dissolution rates .
Validation : Assess solubility via shake-flask method (pH 1.2–7.4 buffers) and bioavailability using Caco-2 cell monolayers .
Q. What computational methods are used to predict the biological activity of this compound against kinase targets?
Strategies include :
- Molecular docking : Screen against kinase X-ray structures (e.g., PDB ID 3T9) using AutoDock Vina to estimate binding affinity .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to evaluate stability of key residues (e.g., ATP-binding pocket interactions) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase inhibition assays .
Case study : Fluorophenyl analogs show enhanced selectivity for tyrosine kinases due to hydrophobic pocket compatibility .
Q. How can researchers resolve contradictions in reported substituent effects on biological activity?
Example : Conflicting data on cyclopropyl vs. trifluoromethyl substituents in kinase inhibition.
- Experimental validation :
Synthesize analogs with systematic substituent variations (e.g., cyclopropyl, CF₃, CH₃) .
Perform kinase inhibition assays (e.g., ADP-Glo™) under standardized conditions .
Cross-validate using crystallography to resolve binding mode discrepancies .
- Statistical analysis : Apply ANOVA to compare IC₅₀ values across substituent groups, ensuring p < 0.05 significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
